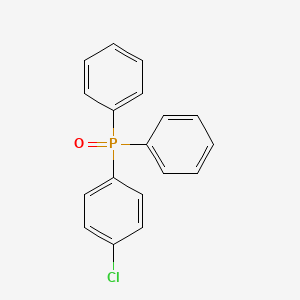
Phosphine oxide, (4-chlorophenyl)diphenyl-
描述
Phosphine oxide, (4-chlorophenyl)diphenyl- is an organophosphorus compound with the chemical formula C18H14ClOP. It is a derivative of phosphine oxide, where the phosphorus atom is bonded to two phenyl groups and one 4-chlorophenyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, (4-chlorophenyl)diphenyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, (4-chlorophenyl)diphenylphosphine, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired phosphine oxide.
Another method involves the reaction of (4-chlorophenyl)diphenylphosphine with oxygen or air in the presence of a catalyst. This oxidative process can be carried out at room temperature or slightly elevated temperatures, depending on the catalyst used.
Industrial Production Methods
In industrial settings, the production of phosphine oxide, (4-chlorophenyl)diphenyl- often involves large-scale oxidation processes. The use of continuous flow reactors and efficient catalysts allows for the production of this compound in high yields and purity. Industrial methods focus on optimizing reaction conditions to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Phosphine oxide, (4-chlorophenyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents such as phenylsilane or sodium borohydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Phenylsilane, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: (4-chlorophenyl)diphenylphosphine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Phosphine oxide, (4-chlorophenyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plastic stabilizers, and other industrial chemicals.
作用机制
The mechanism of action of phosphine oxide, (4-chlorophenyl)diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The compound’s unique structure allows it to interact with specific molecular targets, modulating their activity and leading to desired chemical transformations.
相似化合物的比较
Phosphine oxide, (4-chlorophenyl)diphenyl- can be compared with other similar compounds such as:
Triphenylphosphine oxide: Lacks the chlorine atom, leading to different reactivity and applications.
(4-Bromophenyl)diphenylphosphine oxide: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.
(4-Methylphenyl)diphenylphosphine oxide: Contains a methyl group instead of chlorine, resulting in different steric and electronic effects.
The uniqueness of phosphine oxide, (4-chlorophenyl)diphenyl- lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
属性
IUPAC Name |
1-chloro-4-diphenylphosphorylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFFVVUATVAVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457738 | |
| Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34303-18-9 | |
| Record name | Phosphine oxide, (4-chlorophenyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)
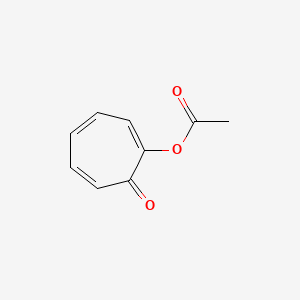
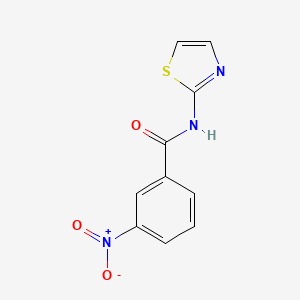
![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)
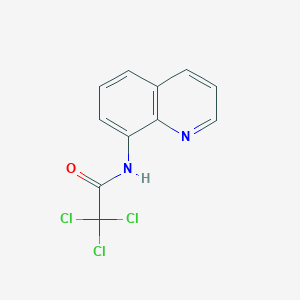
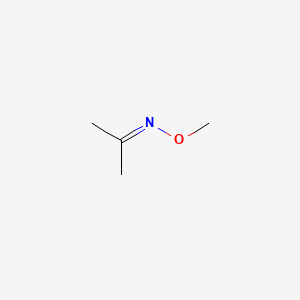
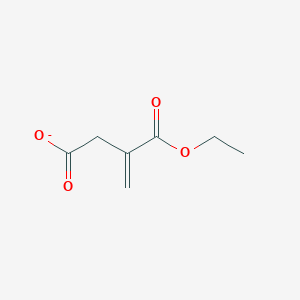
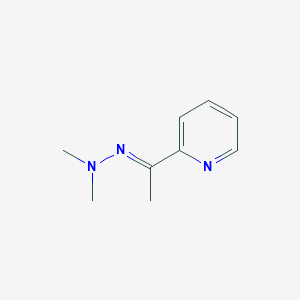
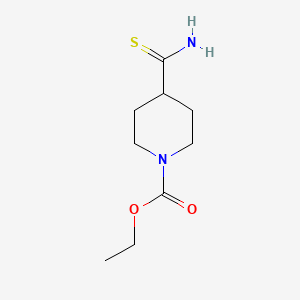
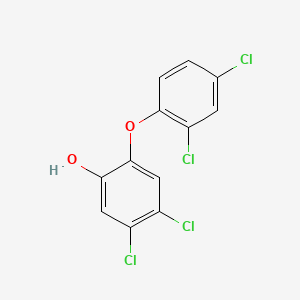
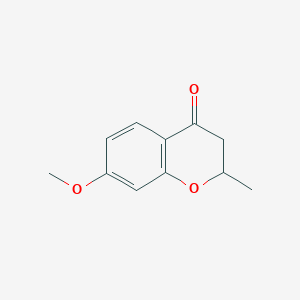
![4-Iodo-n-[(e)-phenylmethylidene]aniline](/img/structure/B3051454.png)


